Computed Lipophilicity Advantage: XLogP3 of 2-(4-Chloro-2-fluorophenyl)acetamide vs. Non-Fluorinated and Isomeric Analogs
Computed logP (XLogP3) values from PubChem indicate that 2-(4-chloro-2-fluorophenyl)acetamide (XLogP3 = 1.5) presents a curated intermediate lipophilicity window that is distinct from both non-fluorinated analogs (e.g., 2-(4-chlorophenyl)acetamide, XLogP3 ≈ 1.2) and the isomeric N-(4-chloro-2-fluorophenyl)acetamide anilide (XLogP3 ≈ 1.8). The ~0.3 logP unit difference versus the non-fluorinated congener corresponds to an approximately 2-fold difference in the octanol-water partition coefficient, which can influence passive permeability and metabolic clearance rates [1]. However, these are computed descriptors; experimental logP or logD values have not been located for the target compound in the non-prohibited literature.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (2-(4-Chloro-2-fluorophenyl)acetamide, CAS 1787714-40-2) |
| Comparator Or Baseline | XLogP3 ≈ 1.2 (2-(4-Chlorophenyl)acetamide, no fluorine); XLogP3 ≈ 1.8 (N-(4-Chloro-2-fluorophenyl)acetamide, anilide isomer) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 vs. non-fluorinated analog; ΔXLogP3 ≈ -0.3 vs. N-substituted anilide isomer |
| Conditions | Computed via PubChem XLogP3 algorithm (2021.05.07 release); experimental validation absent from non-prohibited sources |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME profile; a 0.3 logP unit shift can translate to meaningful differences in membrane permeability and in vivo distribution, making this parameter relevant for lead optimization campaigns.
- [1] PubChem. (2024). XLogP3 computed values for 2-(4-chloro-2-fluorophenyl)acetamide (CID 22042142) and structural analogs. National Center for Biotechnology Information. View Source
